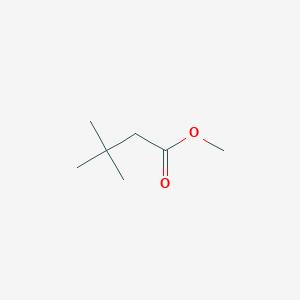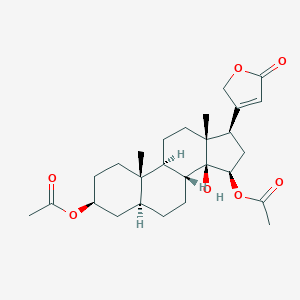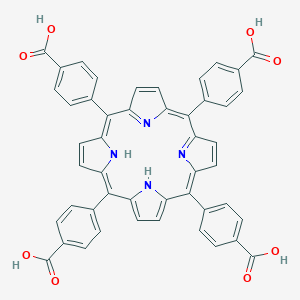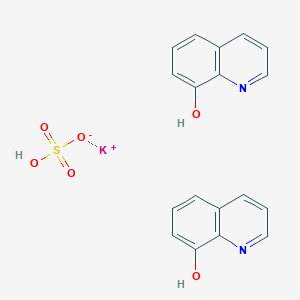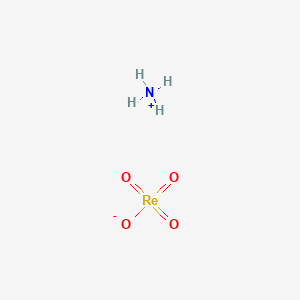
Benzene, 1,1'-(1,2-ethenediyl)bis(2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1'-(1,2-ethenediyl)bis(2-methyl-) is a chemical compound that is commonly known as ethylbenzene. It is an organic compound that is widely used in various industries, including the production of plastics, rubber, and other synthetic materials. Ethylbenzene is also used as a solvent and as a component in gasoline.
Mecanismo De Acción
The mechanism of action of ethylbenzene is not fully understood. It is believed to act as a central nervous system depressant and may affect the metabolism of other chemicals in the body. Ethylbenzene has also been shown to have some mutagenic and carcinogenic properties.
Efectos Bioquímicos Y Fisiológicos
Ethylbenzene has been shown to have a number of biochemical and physiological effects. It can cause irritation of the eyes, skin, and respiratory tract. It can also cause dizziness, headache, and nausea. Long-term exposure to ethylbenzene has been associated with an increased risk of cancer, particularly leukemia and lymphoma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethylbenzene is widely used in laboratory experiments due to its solubility in water and other solvents. It is also relatively inexpensive and easy to obtain. However, it can be hazardous to handle and requires careful handling and disposal.
Direcciones Futuras
There are many potential future directions for research on ethylbenzene. One area of interest is its potential use in the treatment of cancer. Researchers are also studying the effects of ethylbenzene on the environment and its potential impact on human health. Further research is needed to fully understand the mechanism of action of ethylbenzene and its potential applications in various fields.
In conclusion, ethylbenzene is a widely used chemical compound that has been extensively studied for its various applications in different fields. It is synthesized by the reaction of benzene with ethylene in the presence of a catalyst. Ethylbenzene has been shown to have a number of biochemical and physiological effects, including irritation of the eyes, skin, and respiratory tract, as well as an increased risk of cancer with long-term exposure. While it is widely used in laboratory experiments, it requires careful handling and disposal due to its hazardous nature. There are many potential future directions for research on ethylbenzene, including its potential use in the treatment of cancer and its impact on the environment and human health.
Métodos De Síntesis
Ethylbenzene is synthesized by the reaction of benzene with ethylene in the presence of a catalyst. The catalyst used in this reaction is usually aluminum chloride or iron chloride. The reaction produces ethylbenzene and hydrogen gas as byproducts.
Aplicaciones Científicas De Investigación
Ethylbenzene has been extensively studied for its various applications in different fields. It is used as a solvent in the chemical industry and as a component in gasoline. Ethylbenzene is also used in the production of styrene, which is used in the production of plastics and other synthetic materials. It has been studied for its potential use in the treatment of cancer, as well as its effects on the environment.
Propiedades
Número CAS |
10311-74-7 |
|---|---|
Nombre del producto |
Benzene, 1,1'-(1,2-ethenediyl)bis(2-methyl- |
Fórmula molecular |
C16H16 |
Peso molecular |
208.3 g/mol |
Nombre IUPAC |
1-methyl-2-[(E)-2-(2-methylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C16H16/c1-13-7-3-5-9-15(13)11-12-16-10-6-4-8-14(16)2/h3-12H,1-2H3/b12-11+ |
Clave InChI |
ARZIVALJTPLLHF-VAWYXSNFSA-N |
SMILES isomérico |
CC1=CC=CC=C1/C=C/C2=CC=CC=C2C |
SMILES |
CC1=CC=CC=C1C=CC2=CC=CC=C2C |
SMILES canónico |
CC1=CC=CC=C1C=CC2=CC=CC=C2C |
Otros números CAS |
36888-18-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



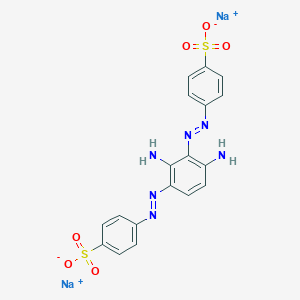
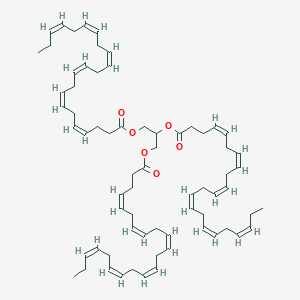

![Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-](/img/structure/B77584.png)
